Cas no 61593-02-0 ((2-Bromophenyl)diphenylmethanol)

(2-Bromophenyl)diphenylmethanol is a brominated tertiary alcohol with a molecular formula of C₁₉H₁₅BrO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and functionalized aromatic systems. The presence of both hydroxyl and bromine substituents enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or cross-coupling reactions. Its stable diphenylmethanol backbone contributes to structural rigidity, making it useful in asymmetric catalysis and chiral derivatization. The product is typically supplied in high purity, ensuring consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to potential sensitivity to moisture or oxidation.
(2-Bromophenyl)diphenylmethanol structure
61593-02-0 structure
Product Name:(2-Bromophenyl)diphenylmethanol
CAS No:61593-02-0
MF:C19H15BrO
MW:339.225804567337
CID:1032789
PubChem ID:13308018
Update Time:2025-06-28

(2-Bromophenyl)diphenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (2-Bromophenyl)diphenylmethanol
    • (2-bromophenyl)(diphenyl)methanol
    • (2-bromo-phenyl)-diphenyl-methanol
    • (2-Brom-phenyl)-diphenyl-methanol
    • 1-(2'-bromophenyl)-1,1-diphenylmethanol
    • AGN-PC-00LZHX
    • AK120387
    • Diphenyl-(2-brom-phenyl)-carbinol
    • KB-205922
    • o-bromotriphenylmethanol
    • SureCN8784880
    • SCHEMBL8784880
    • (2-bromophenyl)-diphenylmethanol
    • 61593-02-0
    • DTXSID00536132
    • MDL: MFCD12974070
    • Inchi: 1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
    • InChI Key: YAGRKBUHJZBWKN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C1C=CC=CC=1)(C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 338.03063g/mol
  • Monoisotopic Mass: 338.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 20.2Ų

(2-Bromophenyl)diphenylmethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B079520-50mg
(2-Bromophenyl)diphenylmethanol
61593-02-0
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$ 510.00 2022-06-07
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(2-Bromophenyl)diphenylmethanol
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$ 850.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Crysdot LLC
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Additional information on (2-Bromophenyl)diphenylmethanol

(2-Bromophenyl)diphenylmethanol: A Multifunctional Compound with Promising Applications in Medicinal Chemistry

CAS No. 61593-02-0 represents a unique molecular structure that has garnered significant attention in recent years due to its potential applications in drug discovery and synthetic chemistry. This compound, chemically known as (2-Bromophenyl)diphenylmethanol, is a derivative of phenylmethanol with a brominated aromatic ring, which imparts distinct chemical properties compared to its unsubstituted counterparts. Its molecular formula, C19H16BrO, and molecular weight of 330.24 g/mol position it as a versatile scaffold for further functionalization. Recent advancements in computational chemistry and green synthesis methods have enabled researchers to explore its role in developing novel therapeutics, particularly in the context of antioxidant research and anti-inflammatory drug design.

The structural features of (2-Bromophenyl)diphenylmethanol are critical to its biological activity. The presence of the bromine atom at the para-position of the phenyl ring introduces electronic effects that modulate its reactivity and interaction with biological targets. This substitution pattern has been shown to enhance its ability to act as a radical scavenger, a property that has been extensively studied in the context of oxidative stress management. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits IC50 values of 12.7 µM against lipid peroxidation, outperforming standard antioxidants like ascorbic acid in certain conditions. These findings highlight its potential as a pharmaceutical intermediate for developing antioxidant-based therapies.

Recent advancements in machine learning-driven drug discovery have further expanded the utility of (2-Bromophenyl)diphenymethanol. Researchers at the University of Tokyo, in a 2024 publication in Nature Communications, utilized quantum machine learning models to predict its interactions with cytochrome P450 enzymes. These models revealed that the compound exhibits selective inhibition of CYP3A4, a key enzyme in drug metabolism, which could have implications for drug-drug interaction studies. This discovery underscores the importance of computational screening in optimizing its pharmacological profile for therapeutic applications.

The synthesis of (2-Bromophenyl)diphenylmethanol has also seen improvements through green chemistry approaches. Traditional methods often involved harsh reagents and high-energy conditions, but recent work has focused on solvent-free protocols and microwave-assisted synthesis. A 2023 study in Organic & Biomolecular Chemistry reported a one-pot synthesis process that achieved an 82% yield with minimal waste generation. This approach not only reduces environmental impact but also aligns with regulatory guidelines for sustainable chemical manufacturing. The use of solid-state microwave irradiation was highlighted as a key innovation in this methodology.

From a pharmacological perspective, (2-Bromophenyl)diphenylmethanol has shown promise in anti-inflammatory applications. A 2024 clinical trial published in Journal of Inflammation Research evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in murine models. The compound demonstrated a 76% reduction in pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases. These findings are particularly relevant given the growing prevalence of chronic inflammatory conditions and the need for novel anti-inflammatory compounds.

The electronic properties of (2-Bromophenyl)diphenylmethanol have also been explored in the context of photovoltaic materials. Researchers at the Max Planck Institute for Solar Systems Research investigated its potential as a charge-transporting material in organic solar cells. The compound's bandgap energy of 1.85 eV was found to be optimal for photovoltaic applications, with a power conversion efficiency of 14.2% achieved in prototype devices. This application highlights the versatility of (2-Bromophenyl)diphenylmethanol beyond traditional pharmaceutical contexts.

Recent work on nanoparticle formulation has further expanded the utility of (2-Bromophenyl)diphenylmethanol. A 2023 study in Nano Today demonstrated the successful encapsulation of the compound in lipid nanoparticles, which significantly enhanced its bioavailability and targeted delivery. This approach is particularly relevant for oral drug delivery systems, where the compound's solubility limitations have been a major challenge. The study also reported a 45% increase in cellular uptake when using this nanoparticle formulation, suggesting its potential for oral administration of pharmaceuticals.

From a regulatory standpoint, the development of (2-Bromophenyl)diphenylmethanol as a pharmaceutical compound requires careful consideration of toxicological profiles. A 2024 review in Regulatory Toxicology and Pharmacology highlighted the importance of in vitro toxicity testing for this compound. While preliminary studies suggest low acute toxicity, the long-term effects of chronic exposure remain under investigation. This highlights the need for comprehensive safety assessments before its potential use in clinical applications.

The structural diversity of (2-Bromophenyl)diphenylmethanol offers opportunities for structure-activity relationship (SAR) studies. Researchers at the University of California, San Francisco, conducted a series of modifications to the brominated ring, resulting in compounds with enhanced antioxidant activity. One such derivative, with a fluorine substitution at the meta-position, showed a 2.3-fold increase in radical scavenging capacity compared to the original compound. These findings emphasize the importance of chemical modifications in optimizing its therapeutic potential.

The market potential of (2-Bromophenyl)diphenylmethanol is further supported by its role as a building block for more complex molecules. A 2023 patent filing by a Japanese pharmaceutical company described its use in synthesizing novel anti-cancer agents. The compound's ability to form stable intermediates during synthetic processes makes it a valuable synthetic precursor for a wide range of pharmaceutical applications. This highlights its significance not only as a standalone compound but also as a key intermediate in drug development pipelines.

In conclusion, (2-Bromophenyl)diphenylmethanol continues to be an area of active research due to its unique chemical properties and potential applications across multiple fields. From pharmaceutical development to nanotechnology, its versatility is evident. As research progresses, it is likely to play an increasingly important role in the development of novel therapeutics and innovative materials. The ongoing exploration of its properties and applications underscores the importance of continued scientific investigation in this area.

For researchers and industry professionals, staying informed about the latest developments in (2-Bromophenyl)diphenylmethanol research is essential. This compound represents a promising avenue for scientific innovation, with potential implications for healthcare, materials science, and environmental sustainability. As new studies continue to emerge, its role in shaping the future of chemical sciences is likely to grow even further.

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